3-Bromo-2-methoxy-9,9-dimethyl-9H-fluorene
CAS No.:
Cat. No.: VC17320777
Molecular Formula: C16H15BrO
Molecular Weight: 303.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H15BrO |
|---|---|
| Molecular Weight | 303.19 g/mol |
| IUPAC Name | 3-bromo-2-methoxy-9,9-dimethylfluorene |
| Standard InChI | InChI=1S/C16H15BrO/c1-16(2)12-7-5-4-6-10(12)11-8-14(17)15(18-3)9-13(11)16/h4-9H,1-3H3 |
| Standard InChI Key | ZJIWMLHQGJEFSF-UHFFFAOYSA-N |
| Canonical SMILES | CC1(C2=CC=CC=C2C3=CC(=C(C=C31)OC)Br)C |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s core consists of a fluorene skeleton—a bicyclic system comprising two benzene rings fused to a central five-membered ring. Key substituents include:
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Bromine at the 3-position, introducing electronic asymmetry and reactivity for cross-coupling reactions.
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Methoxy group (-OCH) at the 2-position, enhancing electron density in the aromatic system.
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Dimethyl groups at the 9-position, which sterically hinder molecular aggregation and improve thermal stability .
The planar -conjugated system facilitates charge transport, while the dimethyl groups reduce intermolecular interactions, mitigating fluorescence quenching .
Synthesis and Reaction Pathways
Methylation of Fluorene Precursors
A common strategy involves alkylation of 3-bromo-9H-fluorene derivatives. For example, 3-bromo-9,9-dimethyl-9H-fluorene (CAS 1190360-23-6) is synthesized via treatment of 3-bromo-9H-fluorene with sodium tert-butoxide and iodomethane in dimethyl sulfoxide (DMSO) at 80–90°C, achieving a 96% yield . Introducing the methoxy group likely requires subsequent electrophilic substitution or Ullmann-type coupling with a methoxide source, though specific conditions remain undocumented in open sources.
Halogenation and Functionalization
Physicochemical Properties
Limited experimental data are available, but inferences can be drawn from structural analogs:
The methoxy group’s electron-donating nature red-shifts absorption/emission spectra compared to non-functionalized fluorenes, a critical trait for optoelectronic tuning .
Applications in Materials Science
OLED Development
Fluorene derivatives are pivotal in OLED hole-transport layers (HTLs) and emissive materials. The dimethyl groups in 3-bromo-2-methoxy-9,9-dimethyl-9H-fluorene suppress crystallization, enhancing film-forming properties in device fabrication . Bromine serves as a handle for Suzuki or Buchwald-Hartwig couplings to construct dendritic or polymeric architectures, improving charge mobility .
Photovoltaic Materials
In organic photovoltaics (OPVs), the compound’s broad absorption range and tunable HOMO/LUMO levels enable efficient light harvesting. Methoxy groups facilitate interfacial interactions with electron-accepting materials like fullerenes, though research in this area remains nascent .
Future Directions
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Synthetic Optimization: Developing one-pot methodologies to integrate bromine and methoxy groups with higher regioselectivity.
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Device Integration: Testing the compound in prototype OLEDs to quantify efficiency and lifetime metrics.
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Toxicology Studies: Assessing environmental and health impacts to guide industrial-scale applications.
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